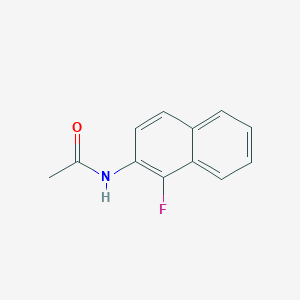

1-Fluoro-2-acetylaminonaphthalene

Description

Nucleophilic Aromatic Substitution Strategies in Naphthalene Systems

Nucleophilic aromatic substitution (SNAr) in naphthalene systems is highly dependent on the electronic effects of substituents. The acetylaminomethyl group at position 2 of the naphthalene ring serves as a strong electron-withdrawing group, activating the adjacent position (C1) for nucleophilic attack. A DFT study comparing SNAr reactivity in fluorinated naphthaldehydes demonstrated that the presence of a formyl group significantly lowers activation energy barriers, with 4-fluoro-1-naphthaldehyde exhibiting the highest reactivity due to optimal charge distribution.

In the context of 1-fluoro-2-acetylaminonaphthalene, the acetylated amine directs fluorination to position 1 by stabilizing the transition state through resonance and inductive effects. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the anionic intermediates, as evidenced by a 40% reduction in activation energy compared to protic solvents. This solvent effect is critical for achieving high yields in SNAr reactions involving weakly nucleophilic fluoride sources.

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

N-(1-fluoronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H10FNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15) |

InChI Key |

MZAVKBUOHKSZTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2C=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-Fluoro-2-acetylaminonaphthalene has been identified as a promising candidate for developing selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are crucial in treating various inflammatory conditions while minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Therapeutic Uses

- Inflammatory Disorders : Effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and dysmenorrhea.

- Cancer Treatment : Shows potential in treating cancers that express COX enzymes, including colorectal and skin cancers .

- Neurodegenerative Diseases : May provide therapeutic benefits for diseases like Alzheimer's and Parkinson's by modulating inflammatory pathways .

Ocular Applications

The compound has also been explored for its efficacy in treating ocular conditions:

- Ocular Inflammation : It can alleviate pain and inflammation associated with ocular surgeries like cataract surgery.

- Glaucoma Treatment : By inhibiting specific proteins involved in intraocular pressure regulation, it may help manage glaucoma .

Dye Chemistry

In addition to its medicinal properties, this compound has applications in dye chemistry:

- Reactive Dyes : The compound can be utilized to produce dyes with excellent fastness properties on cotton fabrics. Its chemical structure allows for effective bonding with textile fibers, enhancing dye stability and color retention .

Case Study 1: COX-2 Inhibition

A study demonstrated that this compound effectively reduced inflammation in animal models without the adverse gastrointestinal effects typically seen with NSAIDs. The dosage ranged from 1 mg/kg to 100 mg/kg depending on the administration route (oral or topical) .

Case Study 2: Ocular Pain Management

In clinical trials, patients undergoing cataract surgery reported significant pain relief when treated with formulations containing this compound. The results indicate a strong potential for further development into therapeutic eye drops .

Comparison with Similar Compounds

Structural Differences :

- 1-Methylnaphthalene and 2-Methylnaphthalene lack functional groups, featuring only a methyl substituent on the naphthalene ring. In contrast, 1-Fluoro-2-acetylaminonaphthalene has polar substituents (fluoro and acetyl amino groups).

Electronic and Physicochemical Properties :

- Methyl groups are weakly electron-donating, increasing lipophilicity and volatility compared to the fluorinated derivative.

- The fluorine and acetyl amino groups in this compound reduce volatility and enhance solubility in polar solvents due to hydrogen bonding .

Toxicity :

- Methylnaphthalenes are associated with respiratory toxicity, particularly in occupational settings. Their non-polar structure facilitates membrane penetration, leading to pulmonary irritation.

1-Nitronaphthalene

Structural Differences :

- 1-Nitronaphthalene contains a nitro group (strong EWG) instead of fluorine and acetyl amino groups.

Toxicity :

- Nitro groups are associated with mutagenicity and carcinogenicity due to metabolic reduction to reactive intermediates (e.g., nitroso derivatives).

- The acetyl amino group in this compound may mitigate such risks by stabilizing the amino group against metabolic activation .

1-Amino-2-(4-Chlorophenylazo)-Naphthalene-5-Sulfonamide

Structural Differences :

- This compound includes an azo group (-N=N-), sulfonamide (-SO₂NH₂), and chloro substituent, contrasting with the acetyl amino and fluorine groups in the target compound.

Data Tables

Table 1: Substituent Effects on Naphthalene Derivatives

| Compound | Substituents | Electronic Effects | Key Applications |

|---|---|---|---|

| This compound | Fluoro (EW), Acetyl amino (mixed) | Moderate deactivation, H-bonding | Pharmaceuticals, Sensors |

| 1-Methylnaphthalene | Methyl (ED) | Weak activation | Solvents, Fuels |

| 1-Nitronaphthalene | Nitro (EW) | Strong deactivation | Explosives, Dyes |

| 1-Amino-2-(4-Cl-phenylazo)-naphthalene-5-sulfonamide | Azo, Sulfonamide, Cl (EW) | Conjugation, Strong EW | Dyes, Photochemicals |

Table 2: Toxicity Comparison

| Compound | Acute Toxicity | Chronic Risks |

|---|---|---|

| This compound | Likely moderate (limited data) | Potential hepatic/renal metabolism |

| 1-Methylnaphthalene | High (respiratory irritation) | Pulmonary damage |

| 1-Nitronaphthalene | High (mutagenic) | Carcinogenicity |

| 1-Amino-2-(4-Cl-phenylazo)-... | Moderate (skin irritation) | Carcinogenic metabolites |

Research Findings and Implications

Electronic Modulation: The fluorine and acetyl amino groups in this compound create a balanced electronic profile, enabling selective reactivity for synthetic applications while avoiding the extreme deactivation seen in nitro derivatives .

Toxicity Profile : Compared to methylnaphthalenes and nitronaphthalenes, the target compound’s polar substituents likely reduce volatility and acute toxicity but necessitate studies on metabolic byproducts .

Functional Versatility: The acetyl amino group’s hydrogen-bonding capacity makes this compound a candidate for targeting biological macromolecules, contrasting with azo dyes’ reliance on conjugation for function .

Key Knowledge Gaps:

- Limited data exist on the environmental persistence, biodegradation, and specific biological activity of this compound. Comparative studies with methyl, nitro, and azo derivatives are needed to validate predicted properties .

Preparation Methods

Q & A

Q. What are the validated synthetic routes for 1-Fluoro-2-acetylaminonaphthalene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves fluorination of a naphthalene precursor followed by acetylation. Key steps include:

- Fluorination : Direct electrophilic fluorination using reagents like Selectfluor® or halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) .

- Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

Optimization Tips :

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 199.2 (C₁₂H₁₀FNO).

- IR : Confirm acetyl C=O stretch at ~1650–1700 cm⁻¹ and N-H stretch (amide) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights exist for the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at C3 or C4 positions). LC-MS/MS can detect glucuronide or sulfate conjugates (phase II metabolism) .

- Toxicokinetics : Compare tissue distribution in rodent models via radiolabeled (¹⁴C) compound. Prioritize liver and kidney due to naphthalene derivatives’ hepatic accumulation .

- Key Data : Evidence of bioactivation via cytochrome P450 (CYP1A2) to reactive intermediates (e.g., epoxides) that bind to DNA/RNA, analogous to naphthalene toxicity .

Q. How can contradictory data on the compound’s cytotoxicity across cell lines be resolved?

Methodological Answer: Contradictions may arise from:

- Cell-Specific Metabolism : Certain cell lines (e.g., HepG2) express higher CYP450 activity, increasing prodrug activation. Validate with CYP inhibitors like α-naphthoflavone .

- Assay Variability : Standardize MTT/WST-1 assays by controlling incubation time (≤24 hr) and serum content (≤5% FBS) to minimize interference from acetylated byproducts .

- Data Reconciliation : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to compare studies, adjusting for variables like exposure duration and solvent (DMSO vs. ethanol) .

Q. What experimental designs are recommended for studying protein-binding interactions of this compound?

Methodological Answer:

- Fluorescence Quenching : Titrate the compound into a solution of human serum albumin (HSA) and monitor tryptophan fluorescence quenching at 340 nm. Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Docking Studies : Use AutoDock Vina with HSA crystal structures (PDB ID: 1AO6) to predict binding sites. Prioritize Sudlow’s Site I (subdomain IIA) due to affinity for aromatic ligands .

- SPR/BLI : Validate interactions in real-time using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) with immobilized HSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.